N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)ethanediamide
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)ethanediamide (molecular formula: C₁₀H₁₆N₄O₃S) is a thiadiazole-based compound featuring an ethanediamide (oxamide) backbone and a 2-hydroxyethyl substituent. Its structure includes a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5, linked to an ethanediamide moiety. The hydroxyethyl group enhances hydrophilicity compared to alkyl or aromatic substituents in analogous compounds .
Propiedades
IUPAC Name |
N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-2-5-11-12-8(16-5)10-7(15)6(14)9-3-4-13/h13H,2-4H2,1H3,(H,9,14)(H,10,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDOBUGVJYWLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)ethanediamide (CAS No. 86815-99-8) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)ethanediamide is C8H12N4O3S, with a molecular weight of 244.27 g/mol. The compound possesses several notable chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 244.27 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 83.1 Ų |
Antimicrobial Properties
Research indicates that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)ethanediamide exhibits significant antimicrobial activity. A study conducted by PubChem demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In vitro studies have also shown that this compound possesses anti-inflammatory properties. One study evaluated its effect on tumor necrosis factor-alpha (TNF-α) production in macrophages. The results indicated a dose-dependent inhibition of TNF-α secretion:
| Concentration (µM) | TNF-α Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)ethanediamide involved testing against clinical isolates of resistant bacterial strains. The study found that the compound was effective against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as a novel therapeutic agent in treating resistant infections.
Case Study 2: In Vivo Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a significant reduction in paw edema and inflammatory cytokine levels compared to controls, indicating its potential for treating inflammatory conditions.
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with similar thiadiazole derivatives:
Notes:
Key Advantages and Limitations
- Target Compound: Advantages: Hydroxyethyl group improves solubility; ethanediamide backbone may enable hydrogen bonding for target specificity. Limitations: No reported biological data; synthesis scalability and stability under physiological conditions are unknown.
- Comparators :
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
